4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
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Overview
Description
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO. It is known for its unique structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxyimino group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of chloro and fluoro groups onto a benzene ring, followed by the formation of the hydroxyimino group. One common method involves the chlorination and fluorination of a suitable benzene precursor, followed by the reaction with hydroxylamine to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyimino group can undergo oxidation or reduction to form different functional groups.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-nitrobenzenesulfenyl chloride
- 4-bromo-N-hydroxybenzenecarboximidoyl chloride
- 3-chloro-N-phenylbenzenecarbohydrazonoyl chloride
Uniqueness
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, as well as the hydroxyimino group
Properties
Molecular Formula |
C7H3Cl2F2NO |
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Molecular Weight |
226.00 g/mol |
IUPAC Name |
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H |
InChI Key |
XMJMOJGMCQAYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)Cl |
Origin of Product |
United States |
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